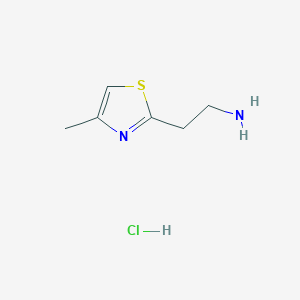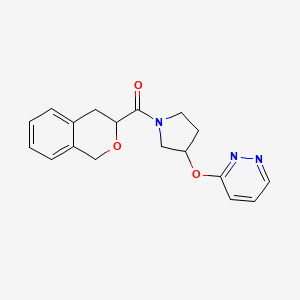
4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely to exhibit significant interest in fields such as medicinal chemistry and materials science due to its structural complexity and functional group diversity. Compounds with similar structures have been studied for their potential biological activities and chemical properties.
Synthesis Analysis
Synthesis of related compounds often involves multistep reactions, including condensation, cyclocondensation, and heterocyclization, utilizing various catalysts and reagents to introduce specific functional groups and achieve complex molecular architectures (Lamphon et al., 2004).
Molecular Structure Analysis
Structural analysis of similar compounds typically employs techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their molecular geometry, confirm the presence of specific functional groups, and understand the spatial arrangement of atoms (Ganapathy et al., 2015).
Chemical Reactions and Properties
Compounds with morpholine, pyridine, and pyrrolone moieties often participate in various chemical reactions, including nucleophilic substitution, addition reactions, and the formation of heterocyclic rings. Their reactivity is influenced by the electronic properties of the functional groups, which can be exploited in synthetic chemistry for the development of new compounds (Procopiou et al., 2018).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in drug formulation or material science. These properties are determined by their molecular structure and intermolecular interactions (Yoon et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the functional groups present in the molecule. Studies on similar compounds provide insights into their potential reactivity patterns and stability profiles, which are important for their application in chemical syntheses and pharmaceutical development (Halim & Ibrahim, 2022).
科学的研究の応用
Synthesis and Pharmaceutical Applications
4-(2,4-Dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is involved in the synthesis of various heterocyclic compounds, showing potential in pharmaceutical applications. For instance, it has been used in the synthesis of antitubercular and antifungal compounds, indicating its role in developing treatments for infectious diseases (Syed et al., 2013). Additionally, it is involved in generating structurally diverse libraries of compounds, which can be pivotal in discovering new therapeutic agents (Roman, 2013).
Chemical Reactions and Derivatives
This compound plays a significant role in various chemical reactions, leading to the formation of numerous derivatives. For instance, its reactions with different amines have led to the creation of compounds with potential pharmacological activities (Bijev et al., 2003). These derivatives could be explored further for their medicinal properties.
Role in Heterocyclic Chemistry
In heterocyclic chemistry, this compound is crucial for the synthesis of various heterocyclic structures. It is used in reactions that yield products like pyrazolines, pyridines, and benzodiazepines, showcasing its versatility in creating a range of chemical structures (Ho & Suen, 2013).
Potential in Drug Discovery
The use of 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one in the synthesis of novel compounds implies its potential in drug discovery. Its involvement in creating compounds with antibacterial activity, particularly against Gram-negative organisms, highlights its significance in medicinal chemistry (Genin et al., 2000).
特性
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-13-20(30-14(2)23-13)18(26)16-17(15-4-3-5-22-12-15)25(21(28)19(16)27)7-6-24-8-10-29-11-9-24/h3-5,12,17,27H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCJEGYWJYSSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)

![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)


